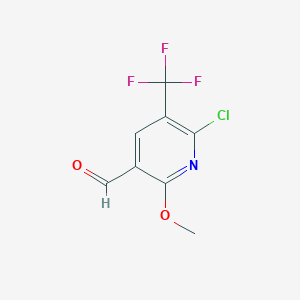
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of nicotinaldehyde, characterized by the presence of chloro, methoxy, and trifluoromethyl groups on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-(trifluoromethyl)aniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chloro group at the desired position.
Formylation: The final step involves formylation to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methoxy group.
2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with different positioning of the chloro and methoxy groups
Uniqueness
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C8H5ClF3NO2 |
|---|---|
Peso molecular |
239.58 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3 |
Clave InChI |
VGLYWIHEKHLBAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















